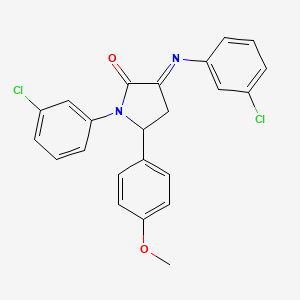
1-(3-Chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one is a synthetic organic compound characterized by its unique structure, which includes chlorophenyl and methoxyphenyl groups attached to a pyrrolidinone core
Vorbereitungsmethoden
The synthesis of 1-(3-Chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidinone core, followed by the introduction of the chlorophenyl and methoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(3-Chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes, thereby affecting metabolic processes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(3-Chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one stands out due to its unique combination of chlorophenyl and methoxyphenyl groups. Similar compounds include:
1-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrrolidin-2-one: Lacks the imino group, resulting in different reactivity and applications.
1-(3-Chlorophenyl)-3-(3-chlorophenyl)pyrrolidin-2-one:
1-(4-Methoxyphenyl)-3-(3-chlorophenyl)pyrrolidin-2-one: The position of the methoxy group influences its reactivity and interactions.
Eigenschaften
CAS-Nummer |
5462-65-7 |
|---|---|
Molekularformel |
C23H18Cl2N2O2 |
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-29-20-10-8-15(9-11-20)22-14-21(26-18-6-2-4-16(24)12-18)23(28)27(22)19-7-3-5-17(25)13-19/h2-13,22H,14H2,1H3 |
InChI-Schlüssel |
SPBGJDSPDBEMTN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CC(=NC3=CC(=CC=C3)Cl)C(=O)N2C4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



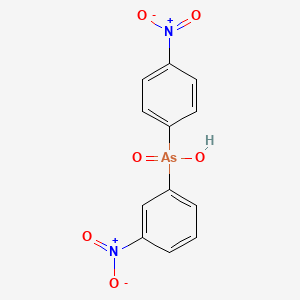
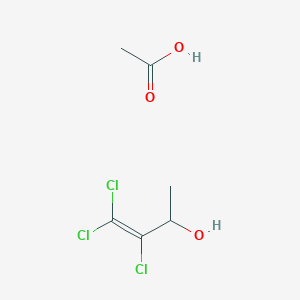


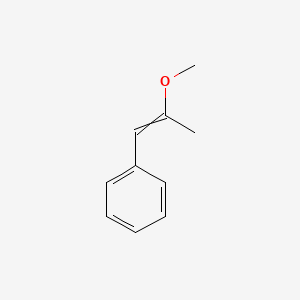
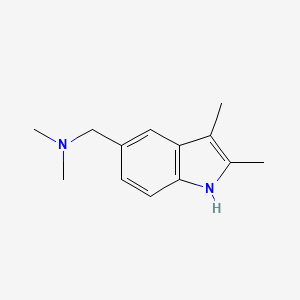
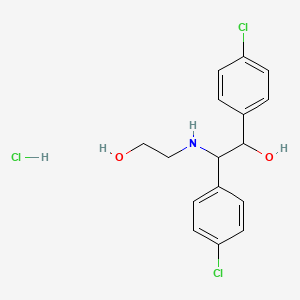
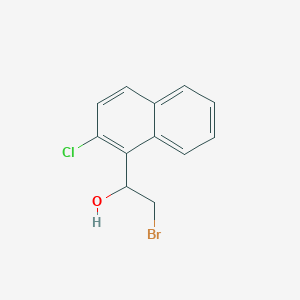
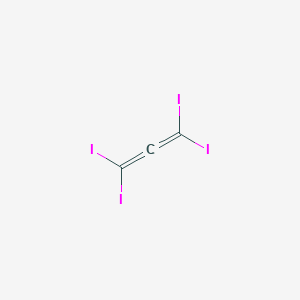
![2-[(2-Methyl-1h-indol-3-yl)methyl]butanedihydrazide](/img/structure/B14732759.png)
![1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B14732762.png)
![1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea](/img/structure/B14732767.png)

